molecular formula C15H13ClF3N3OS B13097014 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2-methoxyphenyl)thiourea

1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2-methoxyphenyl)thiourea

Cat. No.: B13097014
M. Wt: 375.8 g/mol
InChI Key: KVPMSMZXCHGZRJ-UHFFFAOYSA-N
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Description

1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2-methoxyphenyl)thiourea is a complex organic compound that features a pyridine ring substituted with chloro and trifluoromethyl groups, a methoxyphenyl group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2-methoxyphenyl)thiourea typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde with 2-methoxyaniline in the presence of a thiourea derivative. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2-methoxyphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloro group on the pyridine ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2-methoxyphenyl)thiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2-methoxyphenyl)thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-phenylthiourea: Lacks the methoxy group on the phenyl ring.

    1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2-hydroxyphenyl)thiourea: Contains a hydroxy group instead of a methoxy group.

Uniqueness

1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2-methoxyphenyl)thiourea is unique due to the presence of both the methoxy group and the trifluoromethyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, solubility, and interaction with biological targets.

Properties

Molecular Formula

C15H13ClF3N3OS

Molecular Weight

375.8 g/mol

IUPAC Name

1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-3-(2-methoxyphenyl)thiourea

InChI

InChI=1S/C15H13ClF3N3OS/c1-23-13-5-3-2-4-11(13)22-14(24)21-8-12-10(16)6-9(7-20-12)15(17,18)19/h2-7H,8H2,1H3,(H2,21,22,24)

InChI Key

KVPMSMZXCHGZRJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=S)NCC2=C(C=C(C=N2)C(F)(F)F)Cl

Origin of Product

United States

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